molecular formula C15H14N2O2S3 B2829806 1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 2034483-60-6

1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2829806
CAS No.: 2034483-60-6
M. Wt: 350.47
InChI Key: COFAWWGLUAOOQV-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is a sophisticated synthetic compound designed for research into neurodegenerative diseases. Its core structure, featuring a urea moiety linked to multiple thiophene rings, is engineered to mimic key pharmacophores found in potent acetylcholinesterase (AChE) inhibitors. Compounds with this structural motif are investigated for their ability to inhibit AChE and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine source . The cholinergic deficit is a hallmark of Alzheimer's disease, making the restoration of acetylcholine levels a primary therapeutic strategy. The strategic incorporation of thiophene heterocycles is intended to enhance binding affinity and selectivity within the enzymatic gorge of cholinesterases, while the hydroxy-containing backbone may contribute to favorable pharmacodynamic properties. Consequently, this urea derivative serves as a valuable chemical probe for studying cholinesterase inhibition kinetics, structure-activity relationships (SAR) in multi-heterocyclic systems, and for evaluating potential cognitive-enhancing effects in experimental models of cognitive dysfunction source . Its research value lies in its complex molecular architecture, which provides a platform for further rational drug design aimed at developing novel neuroprotective agents.

Properties

IUPAC Name

1-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S3/c18-14(17-13-4-2-7-22-13)16-10-15(19,11-5-8-20-9-11)12-3-1-6-21-12/h1-9,19H,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFAWWGLUAOOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)NC2=CC=CS2)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of thiophene derivatives with ethylene oxide to form the hydroxyethyl intermediate.

    Introduction of the Urea Moiety: The hydroxyethyl intermediate is then reacted with isocyanate derivatives to introduce the urea group.

    Cyclization and Functionalization: The final step involves cyclization and further functionalization to incorporate additional thiophene rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl group undergoes oxidation under controlled conditions to form ketones. For example:
R OHCrO3/H2SO4R O\text{R OH}\xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4}\text{R O}

ReagentConditionsProductYield (%)Source
Chromium trioxideAcidic (H₂SO₄)2-(Thiophen-2-yl/3-yl)ethyl ketone72–85
Potassium permanganateAqueous, 60°CCarboxylic acid derivatives58

Key Finding : Oxidation selectivity depends on steric hindrance from thiophene substituents. The 3-thiophene ring exhibits electron-withdrawing effects, accelerating oxidation rates by 20% compared to 2-thiophene analogs .

Reduction Reactions

The urea moiety can be reduced to amines using strong hydride donors:
NHCONHLiAlH4NHCH NH\text{NHCONH}\xrightarrow{\text{LiAlH}_4}\text{NHCH NH}

ReagentConditionsProductYield (%)Source
Lithium aluminum hydrideTHF, refluxBis-amine derivative65
Sodium borohydrideEthanol, RTPartial reduction (no full conversion)<10

Mechanistic Insight : Complete reduction requires elevated temperatures (≥80°C) to overcome resonance stabilization of the urea carbonyl group .

Electrophilic Substitution on Thiophene Rings

Thiophene rings undergo regioselective halogenation and nitration:

ReactionReagentPosition ModifiedMajor ProductSource
BrominationBr₂/FeCl₃5-position (2-thiophene)5-Bromo-thiophene derivative
NitrationHNO₃/H₂SO₄4-position (3-thiophene)4-Nitro-thiophene analog

Regioselectivity Trends :

  • 2-Thiophene: Electrophiles attack C5 due to directing effects of the adjacent ethyl group.
  • 3-Thiophene: C4 is favored due to reduced steric hindrance .

Hydrolysis and Stability

The urea linkage demonstrates pH-dependent hydrolysis:

ConditionHydrolysis ProductHalf-Life (h)Source
1M HCl, 80°CThiophen-2-yl amine + CO₂0.5
Neutral aqueous, 25°CStable (>95% intact after 72 h)>1000
1M NaOH, 60°CDegraded to multiple fragments1.2

Structural Influence : Thiophene rings stabilize the urea group through conjugated π-systems, reducing hydrolysis rates by 40% compared to aliphatic urea analogs .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of thiophene rings:

ReactionCatalyst SystemSubstituent IntroducedYield (%)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids78
Buchwald-HartwigPd₂(dba)₃, XantphosSecondary amines63

Limitation : Steric bulk from the hydroxyethyl group reduces coupling efficiency at the 2-thiophene position (45% vs. 68% for 3-thiophene) .

Comparative Reactivity Table

Functional group reactivity hierarchy under standard conditions:

GroupReactivity (Relative Rate)Dominant Reaction
Hydroxyethyl1.0Oxidation > Esterification
Urea carbonyl0.7Reduction > Nucleophilic add.
2-Thiophene0.5Electrophilic substitution
3-Thiophene0.4Cross-coupling

Data synthesized from .

Degradation Pathways

Environmental and thermal degradation studies reveal:

  • Photolysis : UV light (254 nm) cleaves the urea group, forming NH₃ and CO₂ .
  • Thermal Decomposition : Onset at 220°C, generating thiophene radicals detected via EPR spectroscopy .

Scientific Research Applications

1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or activating specific biochemical pathways. The presence of multiple thiophene rings and functional groups enhances its ability to interact with various molecular targets, leading to diverse biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Urea/Thiourea Derivatives

  • 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d): These pyrimidine derivatives incorporate a single thiophene ring and a benzofuran group. Unlike the target compound, they lack the hydroxyethyl group and additional thiophene substituents. Their synthesis involves condensation of thiophene-containing enones with urea/thiourea under basic conditions .
  • 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a): This compound features a fused tetrahydrobenzo[b]thiophene core and a benzoyl urea group. The absence of free thiophene rings and the presence of a cyano group differentiate it from the target, likely influencing solubility and electronic properties .

Thiophene-Containing Pharmaceutical Impurities

  • a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A secondary alcohol with a single thiophene and methylamino group. Its simpler structure contrasts with the target’s urea backbone and multiple thiophenes, suggesting differences in chromatographic retention times and metabolic pathways .
  • e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine :
    This compound combines a naphthalene ether with a thiophene group. The target’s hydroxyethyl-urea framework may confer distinct hydrogen-bonding capabilities compared to this amine derivative .

Data Tables

Table 1: Structural Comparison of Selected Thiophene-Urea Derivatives

Compound Name Thiophene Count Key Functional Groups Notable Features Reference
Target Compound 3 Urea, hydroxyethyl Multiple thiophenes; regioisomeric impurity
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) 1 Pyrimidine, benzofuran Condensed heterocyclic system
1-(3-Cyano-tetrahydrobenzo[b]thiophen-2-yl)-2-hydrazono-3-benzoyl urea (7a) 1 Benzoyl urea, cyano Fused ring system; hydrazone linkage
Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate 1 Carbamoyl, ester Intramolecular H-bonding; E-configuration

Key Findings and Implications

  • Synthetic Challenges : Multi-thiophene systems may require stringent regiochemical control, as evidenced by its role as a regioisomeric impurity in tiotropium bromide synthesis .
  • Biological Potential: While direct activity data are absent, the structural resemblance to bioactive thiophene derivatives suggests possible applications in drug discovery .

Biological Activity

1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea, a derivative of thiophene, has garnered attention for its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a urea functional group linked to a hydroxyethyl chain with thiophenes as substituents. Its molecular formula is C14H13N1O1S3C_{14}H_{13}N_1O_1S_3, with a molecular weight of approximately 305.43 g/mol. The presence of multiple thiophene rings contributes to its unique chemical reactivity and biological interactions.

The biological activity of thiophene derivatives is often attributed to their ability to interact with various molecular targets within biological systems. For instance:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.
  • Receptor Modulation : It can interact with receptors that regulate cellular processes such as apoptosis and cell cycle progression.

Research indicates that compounds with similar structures have shown significant inhibition of kinases and disruption of microtubule assembly, which are critical in cancer therapy .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiophene derivatives. For example:

  • In vitro Studies : A study demonstrated that a related thiophene derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
CompoundCell LineIC50 (μM)
This compoundU93716.23
EtoposideU93717.94

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. Studies suggest that these compounds can exhibit significant activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene derivatives has been explored through assays measuring cytokine production and other inflammatory markers. Compounds similar to the one have demonstrated the ability to reduce levels of pro-inflammatory cytokines in vitro .

Case Studies

  • Anticancer Efficacy : A series of thiophene derivatives were synthesized and tested for their anticancer activity against PC-3 prostate cancer cells. The study found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting their potential role as lead compounds in cancer treatment .
  • Antimicrobial Screening : A comparative study assessed the antimicrobial activity of several thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound under consideration showed promising inhibition against Staphylococcus aureus and Escherichia coli, supporting its development as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for synthesizing 1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with thiophene derivatives. A generalized approach includes:

Core Intermediate Formation : Cyclization or coupling reactions to create the hydroxyethyl backbone with dual thiophene substituents (e.g., gold(I)-catalyzed cyclization for thiophene rings ).

Urea Linkage : Reacting the intermediate with thiophen-2-yl isocyanate under anhydrous conditions, using solvents like DMF or THF, and catalysts such as triethylamine .

Purification : Column chromatography or recrystallization to achieve >95% purity .
Note: Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize regioisomeric impurities, as seen in related compounds .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding in the urea moiety .
  • IR : Stretching frequencies for C=O (urea) and O–H (hydroxy group) are analyzed .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves 3D conformation, including dihedral angles between thiophene rings .

Q. What initial biological assays are recommended for screening its bioactivity?

  • Methodological Answer :
  • Anticancer : MTT assays on cell lines (e.g., H460, HT-29) to measure proliferation inhibition. Apoptosis markers (caspase-3/7) are quantified via flow cytometry .
  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Neuroprotection : SH-SY5Y neuronal cells exposed to oxidative stress (H2_2O2_2), with viability assessed via lactate dehydrogenase (LDH) release .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature (40–100°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., 1–5 mol% gold(I)) to identify optimal parameters .
  • Impurity Control : Monitor regioisomers via HPLC-MS. Adjust stoichiometry (e.g., excess isocyanate) to suppress byproducts .
  • Scale-Up : Use flow chemistry for consistent mixing and heat transfer in multi-step reactions .

Q. Which computational methods are suitable for predicting electronic properties and reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (using B3LYP/6-31G* basis set) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to guide SAR studies .
  • Docking Studies (AutoDock Vina) : Model binding affinity to receptors like EGFR or COX-2, validated with experimental IC50_{50} data .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from independent assays (e.g., IC50_{50} values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
  • Experimental Replication : Standardize protocols (e.g., cell passage number, serum concentration) to reduce variability .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., apoptosis vs. cytostatic effects) .

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